1-(4-Nitrophenyl)-1H-pyrazol-4-amine
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Overview
Description
1-(4-Nitrophenyl)-1H-pyrazol-4-amine is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with a nitrophenyl group at the 1-position and an amine group at the 4-position
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine typically involves the reaction of 4-nitrophenylhydrazine with α,β-unsaturated carbonyl compounds. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Nitrophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study enzyme mechanisms and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-amine: This compound has a triazole ring instead of a pyrazole ring, which can lead to different chemical reactivity and biological activity.
4-Nitrophenylhydrazine: This precursor compound lacks the pyrazole ring and has different chemical properties and applications.
Properties
CAS No. |
62537-82-0 |
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Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1-(4-nitrophenyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H8N4O2/c10-7-5-11-12(6-7)8-1-3-9(4-2-8)13(14)15/h1-6H,10H2 |
InChI Key |
GYZMMLQACPRTCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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